1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Description

BenchChem offers high-quality 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISSKLNYXVTSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593433 | |

| Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-49-6 | |

| Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Abstract: This technical guide provides a comprehensive overview of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We will delve into its core physicochemical properties, outline a robust synthetic protocol with mechanistic insights, and provide a detailed analysis of its spectral characteristics for structural verification. Furthermore, this guide explores the molecule's chemical reactivity and its strategic application in modern drug development, particularly in the synthesis of psychotropic agents. This document is intended for researchers, medicinal chemists, and process development scientists.

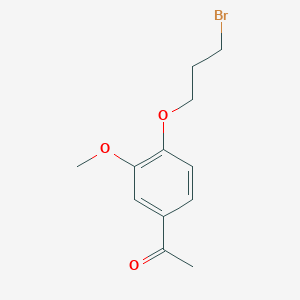

Chemical Identity and Molecular Structure

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, registered under CAS Number 3245-49-6, is a substituted acetophenone derivative.[1][2][3] Its structure is characterized by three key functional groups: an acetophenone core, a methoxy group ortho to the acetyl group, and a 3-bromopropoxy ether chain para to the acetyl group.[1] This specific arrangement of functional groups, particularly the terminal alkyl bromide, makes it a highly versatile bifunctional linker in multi-step organic synthesis.[4]

The molecular structure provides a foundation for its reactivity. The aromatic ring is activated by two electron-donating groups (methoxy and ether), influencing its substitution patterns, while the acetyl group is a moderate deactivator. The primary alkyl bromide provides a reactive handle for nucleophilic substitution, which is the cornerstone of its utility in medicinal chemistry.

Caption: Molecular structure of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3245-49-6 | [2][3] |

| Molecular Formula | C₁₂H₁₅BrO₃ | [2][3] |

| Molecular Weight | 287.15 g/mol | [2][3] |

| Appearance | Data not available | [3] |

| Density (Predicted) | 1.334 g/cm³ | [1] |

| Storage Temperature | Room Temperature or 2-8°C | [2][3] |

| Hazard Codes | H315 (Skin Irritant), H319 (Eye Irritant) | [2] |

Synthesis and Purification Protocol

This compound is most efficiently prepared via a Williamson ether synthesis. This classic Sₙ2 reaction is ideal for coupling a phenoxide with a primary alkyl halide.

Causality Behind Experimental Choices:

-

Starting Material: Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) is selected as the precursor due to its commercially available and structurally correct phenolic hydroxyl group.[5]

-

Alkylating Agent: 1,3-Dibromopropane is used in excess to favor mono-alkylation and minimize the formation of the dimeric impurity (1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone), which can occur if the product reacts with another molecule of the starting phenoxide.[1]

-

Base: A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ≈ 10) to its nucleophilic phenoxide form. Stronger bases like NaH are unnecessary and could promote side reactions.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is used to dissolve the ionic intermediates (phenoxide and carbonate) and effectively facilitate the Sₙ2 mechanism.

-

Purification: Standard workup and recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) are typically sufficient to yield a product of high purity.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a round-bottom flask, add acetovanillone (1.0 eq), potassium carbonate (1.5 eq), and DMF.

-

Addition of Reagent: While stirring, add 1,3-dibromopropane (3.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Recrystallize the resulting crude solid from isopropanol to yield pure 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation via Spectral Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. Below are the predicted data based on the molecule's functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each unique proton environment.

-

~7.55 ppm (dd, 1H): Aromatic proton ortho to the acetyl group.

-

~7.52 ppm (d, 1H): Aromatic proton meta to the acetyl group.

-

~6.95 ppm (d, 1H): Aromatic proton ortho to the ether linkage.

-

~4.20 ppm (t, 2H): Methylene protons of the propoxy chain adjacent to the ether oxygen (-O-CH₂-).

-

~3.90 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

~3.60 ppm (t, 2H): Methylene protons of the propoxy chain adjacent to the bromine (-CH₂-Br).

-

~2.55 ppm (s, 3H): Acetyl methyl protons (-COCH₃).

-

~2.30 ppm (quintet, 2H): Central methylene protons of the propoxy chain (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton data.

-

~196 ppm: Carbonyl carbon (C=O).

-

~152, 149, 130 ppm: Aromatic carbons directly attached to oxygen or the acetyl group.

-

~123, 112, 111 ppm: Aromatic C-H carbons.

-

~68 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

~56 ppm: Methoxy carbon (-OCH₃).

-

~32 ppm: Central methylene carbon of the propoxy chain.

-

~30 ppm: Methylene carbon adjacent to bromine (-CH₂-Br).

-

~26 ppm: Acetyl methyl carbon (-COCH₃).

-

-

IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of the principal functional groups.

-

~1670 cm⁻¹: Strong C=O stretch, characteristic of an aryl ketone.

-

~1590, 1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1260 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

-

~1030 cm⁻¹: Symmetric C-O-C stretch.

-

~650 cm⁻¹: C-Br stretch.

-

-

Mass Spectrometry (MS): Provides molecular weight and fragmentation data.

-

Molecular Ion (M+): A characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 286 and m/z 288 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments: Common fragmentation pathways would include the loss of the bromopropyl radical (•C₃H₆Br) and cleavage at the ether bond. An acylium ion at m/z 43 ([CH₃CO]⁺) is also expected.

-

Reactivity and Application in Drug Development

The primary utility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone lies in its role as a versatile synthetic intermediate.[1] The terminal bromide of the propoxy chain is an excellent electrophilic site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, azides).[4]

This reactivity is exploited in drug discovery to connect the substituted acetophenone scaffold to other pharmacophores. A prominent example is its use as a key reagent in the synthesis of Iloperidone , an atypical antipsychotic agent used to treat schizophrenia.[1][3] In this synthesis, the terminal bromide is displaced by a secondary amine on a piperidine ring, forming the final drug molecule. This demonstrates the compound's function as a molecular "linker" to build more complex and biologically active structures.

Caption: General synthetic utility via nucleophilic substitution.

Safety and Handling

As a laboratory chemical, proper handling procedures are essential.

-

Irritant: The compound is known to cause skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat when handling.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[2]

Conclusion

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a well-defined organic compound whose value is primarily realized in its application as a synthetic intermediate. Its predictable physicochemical properties and straightforward synthesis make it an accessible and reliable building block. The strategic placement of a reactive alkyl bromide on a substituted acetophenone core provides medicinal chemists with a powerful tool for constructing complex molecules, most notably demonstrated in the synthesis of the antipsychotic drug Iloperidone. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

-

LookChem. 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone. Available from: [Link]

-

PubChem. 1-(4-Bromo-3-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]

-

PubMed Central. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. National Library of Medicine. Available from: [Link]

-

Pharmaffiliates. 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethan-1-one. Available from: [Link]

-

FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PubMed. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. National Library of Medicine. Available from: [Link]

-

Pearson+. What product is formed when 1-bromopropane reacts with each of th.... Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available from: [Link]

-

PubMed Central. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. National Library of Medicine. Available from: [Link]

-

YouTube. Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. Available from: [Link]

-

PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. National Library of Medicine. Available from: [Link]

-

University of Calgary. Approaching Synthesis Problems. Available from: [Link]

-

ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Available from: [Link]

-

NIST WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)-. National Institute of Standards and Technology. Available from: [Link]

-

Chemistry LibreTexts. 10.10: An Introduction to Multiple Step Synthesis. Available from: [Link]

-

NIST WebBook. Ethanone, 1-(4-bromophenyl)-. National Institute of Standards and Technology. Available from: [Link]

-

Medison Ventures. 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard). Available from: [Link]

-

ResearchGate. 1H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3245-49-6|1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. What product is formed when 1-bromopropane reacts with each of th... | Study Prep in Pearson+ [pearson.com]

- 5. 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. As a critical intermediate in the synthesis of pharmaceutical compounds such as the atypical antipsychotic drug Iloperidone, rigorous structural confirmation is paramount.[1] This document is designed for researchers, scientists, and drug development professionals, offering a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Overview and Significance

Chemical Structure and Properties:

-

IUPAC Name: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

The structural integrity of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Spectroscopic analysis provides the necessary tools for unambiguous identification and purity assessment. This guide will delve into the predicted spectral data, explaining the rationale behind the expected signals based on the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra, along with the reasoning for the anticipated chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the acetyl group, and the bromopropoxy chain.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.54 | d | 1H | H-6 | Deshielded by the adjacent electron-withdrawing acetyl group and the anisotropic effect of the carbonyl. |

| ~7.52 | dd | 1H | H-2 | Deshielded by the acetyl group and shows a smaller coupling to the meta proton H-6. |

| ~6.92 | d | 1H | H-5 | Shielded by the electron-donating effect of the adjacent oxygen atom. |

| ~4.23 | t | 2H | -OCH₂- | Directly attached to the electron-withdrawing oxygen atom, resulting in a downfield shift. Coupled to the adjacent CH₂ group. |

| ~3.93 | s | 3H | -OCH₃ | Singlet signal in the typical region for a methoxy group on an aromatic ring. |

| ~3.65 | t | 2H | -CH₂Br | Directly attached to the electronegative bromine atom, causing a downfield shift. Coupled to the adjacent CH₂ group. |

| ~2.59 | s | 3H | -C(O)CH₃ | Singlet signal characteristic of a methyl ketone. |

| ~2.35 | quintet | 2H | -OCH₂CH₂ CH₂Br | Positioned between two electron-withdrawing groups, but less deshielded than the terminal CH₂ groups. |

Structural Assignment Diagram:

Caption: Molecular structure of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone with proton labeling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~196.8 | -C (O)CH₃ | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~152.9 | C-4 | Aromatic carbon attached to the electron-donating propoxy group. |

| ~149.2 | C-3 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~130.5 | C-1 | Quaternary aromatic carbon attached to the acetyl group. |

| ~122.8 | C-6 | Aromatic C-H carbon ortho to the acetyl group. |

| ~111.9 | C-5 | Aromatic C-H carbon ortho/para to the oxygen atoms. |

| ~110.1 | C-2 | Aromatic C-H carbon ortho to the acetyl group. |

| ~68.4 | -OC H₂- | Aliphatic carbon attached to an oxygen atom. |

| ~56.1 | -OC H₃ | Methoxy carbon, typically appears in this region. |

| ~32.0 | -OCH₂C H₂CH₂Br | Central carbon of the propoxy chain. |

| ~29.9 | -C H₂Br | Aliphatic carbon attached to the electronegative bromine atom. |

| ~26.4 | -C(O)C H₃ | Acetyl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3075-3000 | Medium | Aromatic C-H | Stretch |

| ~2970-2850 | Medium | Aliphatic C-H | Stretch |

| ~1675 | Strong | C=O (Aryl Ketone) | Stretch[6] |

| ~1590, ~1515 | Medium-Strong | Aromatic C=C | Stretch |

| ~1260 | Strong | Aryl-O-C | Asymmetric Stretch |

| ~1030 | Medium | C-O | Stretch |

| ~650-550 | Medium | C-Br | Stretch |

The most prominent peak is expected to be the strong C=O stretch of the aryl ketone around 1675 cm⁻¹. The presence of the ether linkages will be confirmed by the strong C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a GC inlet.

-

Ionization: Use a standard electron ionization source (70 eV).

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 286 and 288 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragments: Fragmentation is likely to occur at the ether linkage and benzylic position.

Table 4: Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment |

| 286/288 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₂(CH₂)₂Br]⁺ |

| 151 | [M - O(CH₂)₃Br]⁺ |

| 121 | [Br(CH₂)₃]⁺ |

| 43 | [CH₃CO]⁺ |

Proposed Fragmentation Pathway:

Caption: Proposed EI-MS fragmentation pathway for 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Conclusion

The predictive spectroscopic data presented in this guide serves as a robust framework for the characterization of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the quality and consistency of subsequent synthetic steps. The provided protocols offer a standardized approach to data acquisition, facilitating reproducible and reliable results.

References

-

CAS No : 3245-49-6 | Product Name : 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethan-1-one . Pharmaffiliates. [Link]

-

Acetovanillone . PubChem. [Link]

-

Cas 3245-49-6,1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone . LookChem. [Link]

-

1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone_CAS:3245-49-6 . ChemHui. [Link]

-

Showing Compound Acetovanillone (FDB012055) . FooDB. [Link]

-

Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone . National Institutes of Health. [Link]

-

The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization . National Institutes of Health. [Link]

-

Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone . PrepChem.com. [Link]

-

Ethanone, 1-(3-chloro-4-methoxyphenyl)- . NIST WebBook. [Link]

-

acetovanillone 1-acetyl-4-hydroxy-3-methoxybenzene . The Good Scents Company. [Link]

-

Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl) . International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard) . Illuminated Cell. [Link]

-

(PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone . ResearchGate. [Link]

-

Ethanone, 1-(4-ethylphenyl)- . NIST WebBook. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone | 3245-49-6 [chemicalbook.com]

- 4. 3245-49-6|1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of the atypical antipsychotic drug iloperidone.[1] Due to the limited availability of public, quantitative solubility data for this compound, this guide establishes a predictive framework based on its molecular structure and the principles of organic chemistry. Furthermore, it outlines a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for applications in process development, formulation, and purification.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. For a key intermediate like 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization and purification processes, and ensuring consistent product quality.

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (CAS RN: 3245-49-6) possesses a molecular structure with several functional groups that dictate its solubility profile: an aromatic ring, a ketone, an ether linkage, and a terminal bromoalkane.[1][2][3] The interplay of these groups governs the compound's polarity and its ability to interact with different solvent molecules.

Molecular Structure of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone:

This guide will first delve into the theoretical underpinnings of the expected solubility of this compound based on its functional groups. Subsequently, a robust experimental workflow will be presented to enable researchers to generate precise and reliable solubility data.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular structure of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone suggests a moderate overall polarity.

-

Polar Moieties: The ketone and ether functional groups introduce polarity through their carbon-oxygen bonds, allowing for dipole-dipole interactions with polar solvents.[5][6]

-

Nonpolar Moieties: The aromatic ring and the propyl chain are nonpolar and will interact favorably with nonpolar solvents through London dispersion forces.

-

Bromoalkane Group: The carbon-bromine bond is polar, but the overall influence of the bromoalkane group on solubility will be a balance between this polarity and the nonpolar nature of the alkyl chain.[7][8]

Based on this analysis, it is predicted that 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone will exhibit good solubility in a range of polar aprotic and moderately polar organic solvents. Its solubility in highly nonpolar solvents like hexanes may be more limited, as will its solubility in highly polar, protic solvents like water, where it cannot effectively disrupt the strong hydrogen-bonding network.

Predictive Solubility Table

The following table summarizes the predicted solubility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in a selection of common organic solvents, categorized by their polarity. This table serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexanes | Sparingly Soluble | The nonpolar alkyl chain will have some affinity, but the polar ketone and ether groups will limit solubility. |

| Toluene | Soluble | The aromatic ring of toluene will interact favorably with the aromatic ring of the solute, and its moderate polarity can accommodate the polar groups. | |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM is an excellent solvent for a wide range of organic compounds and its polarity is well-suited to the solute's functional groups.[8] |

| Tetrahydrofuran (THF) | Very Soluble | The ether linkage in THF is compatible with the ether in the solute, and THF is a versatile polar aprotic solvent.[4] | |

| Acetone | Very Soluble | The ketone group in acetone will interact favorably with the ketone in the solute, and acetone is a strong polar aprotic solvent.[5] | |

| Ethyl Acetate | Soluble | A moderately polar solvent that should effectively solvate the molecule. | |

| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can interact with the ketone and ether oxygens, but the overall solubility may be less than in polar aprotic solvents. |

| Methanol | Moderately Soluble | Similar to ethanol, but its higher polarity may make it a slightly less effective solvent for the nonpolar portions of the molecule. | |

| Water | Insoluble | The large organic structure and lack of strong hydrogen-bonding donor groups will prevent significant dissolution in water.[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Materials and Equipment

-

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to a standard temperature, typically 25°C.

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended, but the optimal time should be determined empirically by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and confirming that the concentration no longer increases.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour in a temperature-controlled environment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone of known concentrations.

-

Determine the concentration of the solute in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Conclusion and Applications

This technical guide has provided a detailed framework for understanding and determining the solubility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed for process optimization. Accurate solubility data will enable the rational selection of solvents for synthesis, leading to improved reaction yields and purity. Furthermore, this information is indispensable for the development of efficient crystallization procedures, which are essential for the isolation and purification of this important pharmaceutical intermediate. The methodologies described herein provide a self-validating system for generating trustworthy and authoritative solubility data, empowering scientists in the field of drug development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 17, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 17, 2026.

- Vertex AI Search. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved January 17, 2026.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 17, 2026.

- Vertex AI Search. (n.d.). Cas 3245-49-6,1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone | lookchem. Retrieved January 17, 2026.

- Vertex AI Search. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. Retrieved January 17, 2026.

-

PubChem. (n.d.). 1-(4-Bromo-3-methoxyphenyl)ethanone. Retrieved January 17, 2026, from [Link]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 17, 2026.

-

PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. Retrieved January 17, 2026, from [Link]

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved January 17, 2026.

- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved January 17, 2026.

- Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. Retrieved January 17, 2026.

- World Health Organization. (n.d.). Annex 4. Retrieved January 17, 2026.

- CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved January 17, 2026.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Reactivity of the Bromopropoxy Group in Ethanone Derivatives

Introduction

Derivatives of ethanone featuring a bromopropoxy substituent represent a versatile class of chemical intermediates pivotal in the landscape of pharmaceutical and materials science. The inherent reactivity of the bromopropoxy group, modulated by the electronic and steric influence of the ethanone moiety, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of these compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. Our focus will be on the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established chemical principles.

The core of this guide will dissect the primary reaction pathways available to the bromopropoxy group: nucleophilic substitution and elimination reactions. We will also explore more complex transformations, including intramolecular cyclizations, which open avenues to novel heterocyclic scaffolds. Understanding the delicate balance between these competing pathways is paramount for achieving desired synthetic outcomes. This document is structured to provide not just a list of procedures, but a comprehensive understanding of the underlying principles that govern the reactivity of this important functional group.

Before proceeding with any experimental work, it is crucial to recognize the potential hazards associated with the reagents discussed herein. α-Bromo ketones, for instance, are known to be lachrymatory and can cause severe skin burns and eye damage.[1] Similarly, reagents like bromine are toxic and corrosive.[2] Always consult the Safety Data Sheet (SDS) for all chemicals and adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood. [3][4]

I. The Dichotomy of Reactivity: Nucleophilic Substitution vs. Elimination

The reactivity of the bromopropoxy group in ethanone derivatives is primarily dictated by its susceptibility to nucleophilic attack and its propensity to undergo elimination. The choice between these two pathways is a classic organic chemistry conundrum, influenced by a multitude of factors including the nature of the nucleophile/base, the solvent, temperature, and the specific substitution pattern of the ethanone derivative.[5][6]

A. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile.[7][8] These reactions are fundamental for introducing a wide range of functional groups, thereby enabling the synthesis of diverse molecular architectures.[9] The reaction can proceed through two primary mechanisms: SN1 and SN2.

-

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs.[8][10] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[6] For bromopropoxy ethanone derivatives, the primary or secondary nature of the carbon attached to the bromine will heavily influence the favorability of this pathway.

-

SN1 Mechanism: This is a two-step process that begins with the departure of the bromide leaving group to form a carbocation intermediate.[11][12] This intermediate is then rapidly attacked by a nucleophile. The SN1 mechanism is favored by weak nucleophiles, polar protic solvents (which can stabilize the carbocation intermediate), and substrates that can form stable carbocations.[11] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[6]

The presence of the ethanone group can influence the stability of the carbocation intermediate. The electron-withdrawing nature of the carbonyl group can destabilize a nearby carbocation, making the SN1 pathway less favorable for α-bromopropoxy ethanones. However, for γ-bromopropoxy ethanones, this electronic effect is diminished.

Diagram 1: Competing Nucleophilic Substitution Pathways

Caption: General overview of SN1 and SN2 reaction pathways.

B. Elimination Reactions

Elimination reactions compete with nucleophilic substitution and lead to the formation of alkenes.[5] These reactions are favored by strong, sterically hindered bases and higher temperatures. Similar to substitution, elimination can also proceed through two primary mechanisms: E2 and E1.

-

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond is formed.[13][14] The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[6]

-

E1 Mechanism: This is a two-step process that begins with the formation of a carbocation intermediate, the same intermediate as in the SN1 pathway.[6] In a subsequent step, a weak base removes a proton from an adjacent carbon to form a double bond. The rate of an E1 reaction is dependent only on the concentration of the substrate.

The regioselectivity of elimination reactions (Zaitsev's vs. Hofmann's rule) will depend on the steric hindrance of the base and the substrate.

Diagram 2: Competing Elimination Pathways

Caption: General overview of E1 and E2 reaction pathways.

C. Factors Influencing the Reaction Outcome

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Favors SN1 / E1 |

| Nucleophile/Base | Strong, unhindered nucleophile (e.g., I⁻, RS⁻, CN⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Weak nucleophile/base (e.g., H₂O, ROH) |

| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary | Tertiary > Secondary (formation of stable carbocation) |

| Solvent | Polar aprotic (e.g., Acetone, DMF, DMSO) | Less polar solvents | Polar protic (e.g., H₂O, ROH) |

| Temperature | Lower temperatures | Higher temperatures | Generally less sensitive than E2, but higher temperatures favor elimination over substitution |

Table 1: Key Factors Governing the Competition Between Substitution and Elimination Reactions.

The electron-withdrawing nature of the ethanone's carbonyl group can increase the acidity of the α-protons, potentially favoring elimination pathways when a strong base is used.[15]

II. Intramolecular Cyclization: A Gateway to Heterocycles

A particularly powerful application of the reactivity of bromopropoxy ethanone derivatives is in intramolecular cyclization reactions.[16][17] When the ethanone derivative also contains a nucleophilic group, ring formation can occur if the geometry is favorable. These reactions are crucial for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

The success of an intramolecular cyclization is governed by several factors, including the length of the tether connecting the nucleophile and the electrophilic carbon, which determines the size of the ring being formed.[17] 5- and 6-membered ring formations are generally kinetically and thermodynamically favored.[17][18] The reaction conditions, such as concentration (high dilution favors intramolecular reactions) and the choice of base, are critical for optimizing the yield of the cyclic product over intermolecular polymerization.[17]

For example, a γ-bromopropoxy ethanone derivative containing an appropriately positioned amine or hydroxyl group can undergo intramolecular nucleophilic substitution to form a five- or six-membered heterocyclic ring.[19]

Diagram 3: Intramolecular Cyclization Workflow

Sources

- 1. aksci.com [aksci.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. homework.study.com [homework.study.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

A-Comprehensive-Technical-Guide-to-the-Strategic-Application-of-1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone-in-Modern-Organic-Synthesis

Abstract

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a pivotal bifunctional building block in contemporary organic and medicinal chemistry. Derived from the naturally occurring compound acetovanillone (apocynin), this intermediate possesses two distinct reactive sites: a terminal alkyl bromide amenable to nucleophilic substitution and an acetophenone moiety ready for a wide array of carbonyl chemistries. This guide provides an in-depth analysis of its synthesis, characterization, and strategic application in the construction of complex molecular architectures. We will explore its role as a flexible linker in ligand development, a precursor to heterocyclic systems, and a key component in the synthesis of notable pharmaceutical agents. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of drug discovery and materials science, the efficiency of a synthetic route is paramount. Bifunctional building blocks, molecules possessing two distinct and orthogonally reactive functional groups, are indispensable tools that enable chemists to construct complex molecular frameworks with precision and economy. 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, CAS 3245-49-6, stands out as an exemplary reagent in this class.[1][2] Its structure, originating from the modification of the widely available and biologically relevant acetovanillone (apocynin), presents a powerful combination of a robust aromatic scaffold, a nucleophile-receptive bromopropyl ether linkage, and a versatile ketone handle.[3][4][5] This guide will dissect the synthesis and utility of this compound, demonstrating its capacity to serve as a cornerstone in multi-step synthetic campaigns.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application. The identity and purity of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone should be rigorously confirmed before its use in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₃ | [1][6][7] |

| Molecular Weight | 287.15 g/mol | [1][6][7] |

| CAS Number | 3245-49-6 | [1][2][7] |

| Appearance | Typically a solid | [1] |

| Density | ~1.334 g/cm³ | [1][2] |

Spectroscopic Signature for Quality Control:

-

¹H NMR (CDCl₃): The proton NMR spectrum is the most informative tool for routine characterization. Key expected signals include a singlet for the acetyl methyl protons (~2.6 ppm), a singlet for the methoxy protons (~3.9 ppm), two triplets for the central and terminal methylene groups of the propoxy chain, and aromatic protons in the range of 6.9-7.5 ppm.

-

¹³C NMR (CDCl₃): The carbon spectrum will show distinct signals for the carbonyl carbon (~196 ppm), the aromatic carbons, the methoxy carbon (~56 ppm), and the three aliphatic carbons of the propoxy chain.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ appearing at m/z 286 and 288, respectively.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1680 cm⁻¹ is indicative of the aromatic ketone carbonyl stretch.

Section 2: Synthesis and Purification Protocol

The most common and efficient synthesis of the title compound is achieved through the Williamson ether synthesis, a robust and well-established O-alkylation method.[8][9] This involves the reaction of the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) with an excess of 1,3-dibromopropane in the presence of a suitable base.

Principle of the Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] A base, typically a mild one like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of acetovanillone to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired ether linkage. Using a large excess of 1,3-dibromopropane is crucial to minimize the formation of the dimeric by-product where a single acetovanillone molecule reacts at both ends of the dibromopropane.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone CAS#: 3245-49-6 [m.chemicalbook.com]

- 3. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. 3245-49-6|1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. francis-press.com [francis-press.com]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a critical intermediate in pharmaceutical manufacturing.[1] The synthesis is achieved via a Williamson ether synthesis, reacting acetovanillone with 1,3-dibromopropane. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and characterization methods to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a key building block in organic synthesis, most notably as a precursor for the atypical antipsychotic agent, iloperidone.[1] Its structure incorporates a versatile bromopropyl ether chain, which is ideal for subsequent nucleophilic substitution reactions to build more complex molecules.

The starting material, 1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as acetovanillone or apocynin, is a natural organic compound that can be isolated from various plant sources.[2] Structurally related to vanillin, it presents a phenolic hydroxyl group that is the reactive site for this synthesis.[2][3]

The core of this protocol is the Williamson ether synthesis , a robust and widely used method for preparing ethers.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In the first step, a base is used to deprotonate the acidic phenolic hydroxyl group of acetovanillone, forming a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic primary carbon of an alkyl halide—in this case, 1,3-dibromopropane—displacing the bromide leaving group to form the desired ether linkage.[4][5][6]

Reaction Mechanism: Williamson Ether Synthesis

Caption: Reaction scheme for the synthesis via Williamson ether synthesis.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Role | Notes |

| Acetovanillone | 498-02-2 | 166.17 | Starting Material | White to off-white crystalline solid.[3] |

| 1,3-Dibromopropane | 109-64-8 | 201.89 | Alkylating Agent | Colorless liquid. Flammable and toxic.[7] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base | Anhydrous, fine powder is preferred. Skin/eye irritant.[8] |

| Acetone | 67-64-1 | 58.08 | Solvent | Anhydrous grade. |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction/TLC | ACS grade or higher. |

| Hexane | 110-54-3 | 86.18 | Extraction/TLC | ACS grade or higher. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying Agent | Granular. |

| Deionized Water | 7732-18-5 | 18.02 | Work-up |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Nitrogen gas inlet

-

Glass funnel and filter paper

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Safety & Hazard Management

This protocol must be performed inside a certified chemical fume hood.

-

1,3-Dibromopropane: This substance is flammable, toxic upon inhalation and skin contact, and a suspected carcinogen.[7][9][10] Always wear appropriate PPE, including double-gloving if necessary.[7][10] Avoid contact with heat, sparks, or open flames. It is also toxic to aquatic life. All waste must be disposed of in a designated hazardous waste container.

-

Potassium Carbonate: Causes skin and serious eye irritation.[8] Avoid inhaling dust. In case of contact, flush the affected area with copious amounts of water.

-

Solvents: Acetone, ethyl acetate, and hexane are flammable. Ensure no ignition sources are nearby during their use.

Detailed Experimental Protocol

This procedure is based on a 10 mmol scale of the limiting reagent, acetovanillone.

Step 1: Reaction Setup

-

Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.

-

Equip the flask with a reflux condenser and a nitrogen inlet. Ensure all joints are properly sealed.

-

Dry the glassware thoroughly with a heat gun under a stream of nitrogen to remove any residual moisture.

-

To the flask, add acetovanillone (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq.) .

-

Causality Note: Anhydrous potassium carbonate is used as the base to deprotonate the phenol. A 2-fold excess ensures complete deprotonation and drives the reaction forward.

-

-

Add anhydrous acetone (100 mL) to the flask.

-

Causality Note: Acetone serves as a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion, increasing its reactivity.

-

Step 2: Addition of Alkylating Agent

-

Begin stirring the suspension at room temperature.

-

Slowly add 1,3-dibromopropane (3.03 g, 1.52 mL, 15 mmol, 1.5 eq.) to the flask using a syringe or dropping funnel over 5 minutes.

-

Causality Note: 1,3-dibromopropane is used in excess (1.5 equivalents) to favor mono-alkylation and minimize the formation of the di-substituted byproduct, where a second molecule of acetovanillone reacts at the other end of the propyl chain.

-

Step 3: Reaction and Monitoring

-

Heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle.

-

Maintain the reflux for 8-12 hours .

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Prepare a TLC chamber with a 30:70 ethyl acetate/hexane solvent system.

-

Spot the starting material (acetovanillone) and the reaction mixture on a TLC plate.

-

The reaction is complete when the acetovanillone spot has been consumed. The product will have a higher Rf value than the starting material due to the less polar ether group replacing the polar hydroxyl group.

-

Step 4: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension through a glass funnel to remove the inorganic salts (K₂CO₃ and KBr).

-

Wash the collected solids with a small amount of acetone (2 x 20 mL) to recover any trapped product.

-

Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.

-

Dissolve the resulting crude residue in ethyl acetate (100 mL) .

-

Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) .

-

Causality Note: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

-

-

Dry the organic layer over anhydrous sodium sulfate.[11]

-

Filter off the sodium sulfate and remove the ethyl acetate under reduced pressure on the rotary evaporator to yield the crude product as an oil or solid.

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or isopropanol.

-

Alternatively, for higher purity, perform silica gel column chromatography using a gradient eluent system, starting with 10% ethyl acetate in hexane and gradually increasing the polarity.

-

Combine the pure fractions (as determined by TLC) and remove the solvent to yield 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone as a white to off-white solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The identity and purity of the final product, 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (M.W. 287.15 g/mol ), should be confirmed by standard analytical techniques.[12][13]

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.55-7.53 (m, 2H, Ar-H), 6.94 (d, 1H, Ar-H), 4.21 (t, 2H, -O-CH₂-), 3.93 (s, 3H, -OCH₃), 3.61 (t, 2H, -CH₂-Br), 2.59 (s, 3H, -C(O)CH₃), 2.35 (quint, 2H, -CH₂-CH₂-CH₂-).

-

IR (KBr, cm⁻¹): ~1675 (C=O stretch, aromatic ketone), ~1260 (C-O stretch, ether), ~1580, ~1510 (C=C stretch, aromatic).[14]

-

Mass Spectrometry (EI): m/z 286/288 (M⁺, M⁺+2, bromine isotopes), 207 (M⁺ - Br), 165 (base peak).

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient reaction time or temperature.3. Impure starting materials. | 1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Extend reflux time and confirm the correct temperature. Monitor with TLC.3. Verify the purity of acetovanillone and 1,3-dibromopropane. |

| Significant Byproduct Formation | 1. The di-substituted ether product is forming.2. Elimination reaction (minor). | 1. Increase the molar excess of 1,3-dibromopropane to 2.0-3.0 equivalents.2. Ensure the base is not excessively strong for the substrate; K₂CO₃ is generally mild enough to prevent significant elimination.[15] |

| Low Yield After Work-up | 1. Product loss during aqueous extraction.2. Incomplete precipitation or filtration of salts.3. Premature product precipitation during filtration. | 1. Perform an additional back-extraction of the aqueous layers with ethyl acetate.2. Ensure all solids are thoroughly washed with the solvent.3. Wash the filter cake with warm solvent to redissolve any product that has crashed out. |

References

-

Jagdale, A. R., et al. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega. Available at: [Link]

-

Singh, B. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. Available at: [Link]

-

Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone).... Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Krishna Solvechem Ltd. (n.d.). 1,3-Dibromopropane Material Safety Data Sheet. Available at: [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Kamimura, N., et al. (2021). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds.... Applied and Environmental Microbiology. Available at: [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanisms of acetovanillone oxidation to vanillin. Available at: [Link]

-

Negrel, J., et al. (2010). The biosynthesis of acetovanillone in tobacco cell-suspension cultures. Phytochemistry. Available at: [Link]

-

LookChem. (n.d.). Cas 3245-49-6, 1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone. Available at: [Link]

-

Wikipedia. (n.d.). Apocynin. Available at: [Link]

-

Pharmaffiliates. (n.d.). 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethan-1-one. Available at: [Link]

-

ResearchGate. (n.d.). Alkylation of acetophenone with different alcohols. Available at: [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Available at: [Link]

Sources

- 1. Cas 3245-49-6,1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone | lookchem [lookchem.com]

- 2. Apocynin - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemos.de [chemos.de]

- 9. kscl.co.in [kscl.co.in]

- 10. fishersci.com [fishersci.com]

- 11. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 12. 3245-49-6|1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 13. 1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone | 3245-49-6 [chemicalbook.com]

- 14. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 15. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Application Note: A Comprehensive Protocol for the O-Alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)

Abstract: This document provides a detailed experimental protocol for the O-alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone, a compound commonly known as acetovanillone or apocynin. The protocol is designed for researchers in synthetic chemistry and drug development, offering a robust methodology based on the Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide a step-by-step procedure for a representative ethylation reaction, discuss methods for product characterization, and outline critical safety considerations.

Introduction and Scientific Context

1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) is a naturally occurring organic compound found in various plants.[1] It is of significant interest to the scientific community, primarily for its activity as a selective inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS).[1] This inhibitory action makes acetovanillone and its derivatives valuable candidates for studying and potentially treating a range of conditions linked to oxidative stress, including inflammatory diseases and atherosclerosis.[1]

The alkylation of the phenolic hydroxyl group of acetovanillone is a key synthetic transformation. It allows for the modification of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a critical step in the development of new therapeutic agents.[2][3] This application note provides a comprehensive, field-proven protocol for this transformation, ensuring reproducibility and high yield.

Mechanistic Principles: The Williamson Ether Synthesis

The O-alkylation of acetovanillone is a classic example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] The process can be broken down into two fundamental steps:

-

Deprotonation: The weakly acidic phenolic hydroxyl group of acetovanillone (pKa ≈ 8.18) is deprotonated by a suitable base (e.g., potassium carbonate, K₂CO₃) to form a highly nucleophilic phenoxide anion.[1]

-

Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., ethyl bromide). This attack occurs from the backside relative to the leaving group (bromide), leading to the formation of the ether bond and the displacement of the bromide ion.[4]

The efficiency of this SN2 reaction is influenced by several factors:

-

Substrate: Primary alkyl halides are ideal as they minimize the competing E2 elimination reaction.[4]

-

Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetone, is preferred. These solvents solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, thus preserving its nucleophilicity.[2]

-

Temperature: The reaction typically proceeds efficiently at room temperature or with gentle heating.

While O-alkylation is the kinetically and thermodynamically favored pathway under these conditions, trace amounts of C-alkylation at the positions ortho or para to the hydroxyl group can sometimes occur.[7][8][9] However, the chosen conditions in this protocol are optimized to strongly favor the desired O-alkylated product.

Detailed Experimental Protocol: Ethylation of Acetovanillone

This section provides a step-by-step guide for the synthesis of 1-(4-ethoxy-3-methoxyphenyl)ethanone.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 1-(4-hydroxy-3-methoxyphenyl)ethanone | 498-02-2 | 166.17 | 1.66 g (10 mmol) | Starting material |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.07 g (15 mmol) | Base, finely powdered |

| Bromoethane (Ethyl Bromide) | 74-96-4 | 108.97 | 1.0 mL (13.4 mmol) | Alkylating agent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | Anhydrous solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | Extraction solvent |

| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | For work-up |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |

| Round-bottom flask (100 mL) | - | - | 1 | |

| Magnetic stirrer and stir bar | - | - | 1 | |

| Condenser and Nitrogen/Argon inlet | - | - | 1 | |

| Separatory funnel (250 mL) | - | - | 1 | |

| TLC plates (Silica gel 60 F₂₅₄) | - | - | As needed |

Visual Workflow

Caption: Workflow for the synthesis of 1-(4-ethoxy-3-methoxyphenyl)ethanone.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(4-hydroxy-3-methoxyphenyl)ethanone (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 25 mL of anhydrous DMF to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes to establish an inert atmosphere. This prevents side reactions with atmospheric moisture and oxygen.

-

Addition of Alkylating Agent: Using a syringe, add bromoethane (1.0 mL, 13.4 mmol) dropwise to the stirring suspension at room temperature.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is typically effective.

-

Visualization: Check for the disappearance of the starting material spot (acetovanillone) and the appearance of a new, less polar product spot under UV light (254 nm).

-

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-ethoxy-3-methoxyphenyl)ethanone.[1][10]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this procedure, especially the handling of DMF and bromoethane, must be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

Bromoethane: Is a toxic and potentially carcinogenic alkylating agent. Avoid inhalation and skin contact.[11]

-

DMF: Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

-

Potassium Carbonate: Can cause irritation upon contact with skin or eyes.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Researchers must consult the Safety Data Sheets (SDS) for all chemicals before beginning this protocol. Adherence to institutional safety guidelines is mandatory.[12][13][14]

Product Characterization

Confirming the identity and purity of the synthesized 1-(4-ethoxy-3-methoxyphenyl)ethanone is crucial. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the phenolic -OH proton singlet (typically > 8 ppm). Appearance of a triplet (~1.4 ppm, 3H) and a quartet (~4.1 ppm, 2H) corresponding to the new ethyl group. The aromatic and methoxy protons will show characteristic shifts. |

| ¹³C NMR | Appearance of two new signals in the aliphatic region (~15 ppm and ~64 ppm) for the ethyl group carbons. A shift in the resonance of the aromatic carbon directly attached to the ether oxygen. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of the product (C₁₁H₁₄O₃ = 194.23 g/mol ). |

| IR Spectroscopy | Disappearance of the broad O-H stretching band from the starting material (typically 3200-3500 cm⁻¹). Presence of C-O-C ether stretching bands. |

Conclusion

The protocol described provides a reliable and scalable method for the O-alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone. By understanding the underlying Williamson ether synthesis mechanism and adhering to the detailed procedural and safety guidelines, researchers can effectively synthesize a variety of acetovanillone ethers. These derivatives serve as valuable intermediates for further functionalization and as key compounds in the exploration of new pharmaceuticals and other advanced materials.

References

-

Higuchi, Y., et al. (2022). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization. Applied and Environmental Microbiology, 88(16). Available at: [Link]

-

Negrel, J., & Javelle, F. (2010). The biosynthesis of acetovanillone in tobacco cell-suspension cultures. Phytochemistry, 71(7), 751-759. Available at: [Link]

-

Dexter, G. N., et al. (2022). Bacterial catabolism of acetovanillone, a lignin-derived compound. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 8 A: Alkylation with acetophenone as substrate. ResearchGate. Available at: [Link]

-

The Good Scents Company. (n.d.). acetovanillone. The Good Scents Company. Available at: [Link]

-

Nguyen, C. M., et al. (2015). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]

-

Li, R., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. Molecules, 24(17), 3185. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA. Available at: [Link]

-

Landis, E. C., & Christianson, D. W. (2009). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 131(49), 17871-17881. Available at: [Link]

-

Pålsson, L., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. DiVA portal. Available at: [Link]

-

Nguyen, C. M., et al. (2015). Alkylation of phenol: a mechanistic view. Physical Chemistry Chemical Physics, 17(36), 23434-23443. Available at: [Link]

-

Polovich, M., & Clark, P. C. (2023). Management guidelines for preventing exposure to antineoplastics. PubMed Central. Available at: [Link]

-

Fetherolf, M. M., et al. (2022). Bacterial catabolism of acetovanillone, a lignin-derived compound. Proceedings of the National Academy of Sciences, 119(43). Available at: [Link]

-

Patil, D. V., & Yadav, G. D. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega, 5(24), 14756-14763. Available at: [Link]

-

Pan American Health Organization (PAHO). (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. PAHO. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]

-